molecular formula C10H13NO4 B023093 D-alpha-Methyl DOPA CAS No. 2799-15-7

D-alpha-Methyl DOPA

カタログ番号: B023093
CAS番号: 2799-15-7
分子量: 211.21 g/mol
InChIキー: CJCSPKMFHVPWAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid is an aromatic amino acid derivative It is structurally characterized by the presence of an amino group, a dihydroxyphenyl group, and a methyl group attached to the alpha carbon

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid involves multiple steps. One common method starts with the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

化学反応の分析

Types of Reactions

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted amino acid derivatives.

科学的研究の応用

Pharmacokinetics

  • Absorption : Approximately 50% of methyldopa is absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 3 to 6 hours.
  • Distribution : It is lipid-soluble and crosses the blood-brain barrier; the volume of distribution ranges from 0.41 to 0.72 L/kg.
  • Metabolism : Methyldopa is metabolized in the liver to alpha-methylnorepinephrine and other metabolites.
  • Elimination : About 70% is excreted via urine as parent drug and metabolites .

Indications

Methyldopa is indicated for:

  • Management of hypertension (both chronic and hypertensive crises).
  • Treatment of hypertension during pregnancy due to its safety profile .

Antihypertensive Therapy

Methyldopa has been a cornerstone in treating high blood pressure for decades. Its unique mechanism makes it particularly useful for patients with renal insufficiency or during pregnancy when other antihypertensives may pose risks .

Table 1: Comparison of Antihypertensive Agents

AgentMechanismPregnancy SafetyCommon Side Effects
MethyldopaAlpha-2 agonistSafeSedation, dry mouth
LabetalolAlpha/beta blockerSafeFatigue, dizziness
NifedipineCalcium channel blockerCautionEdema, headache
HydrochlorothiazideDiureticCautionElectrolyte imbalance

Case Studies

  • Pregnancy-Induced Hypertension : A study involving pregnant women with gestational hypertension showed that methyldopa effectively controlled blood pressure without adverse fetal effects. Patients reported significant improvements in their condition after initiating treatment with methyldopa .
  • Chronic Hypertension Management : In a cohort study, patients with chronic hypertension who were treated with methyldopa demonstrated a reduction in systolic and diastolic blood pressure over a 12-month period, with minimal side effects reported .

Side Effects and Considerations

Common side effects include sedation, dry mouth, and potential liver dysfunction. Rarely, methyldopa can cause hemolytic anemia or liver injury, necessitating regular monitoring of hematologic and hepatic parameters during treatment .

Monitoring Parameters

  • Hematological : Regular checks for hemoglobin and hematocrit levels to detect hemolytic anemia.
  • Liver Function : Periodic assessments of liver enzymes to monitor for potential hepatotoxicity .

作用機序

The mechanism of action of (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. It can act as a precursor to neurotransmitters, influencing neural activity and signaling. The compound’s dihydroxyphenyl group allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, it can modulate enzyme activity and interact with cellular receptors, affecting various biochemical processes .

類似化合物との比較

Similar Compounds

  • (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid
  • 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA)

Uniqueness

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid is unique due to the presence of the methyl group on the alpha carbon, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

生物活性

D-alpha-Methyl DOPA (methyldopa) is a centrally acting antihypertensive agent that has been widely used in the management of hypertension. Its biological activity primarily revolves around its effects on neurotransmitter systems and its pharmacological mechanisms that lead to blood pressure reduction. This article delves into the biological activity of methyldopa, examining its mechanisms of action, pharmacokinetics, clinical efficacy, and related case studies.

Methyldopa is metabolized in the body to several active metabolites, primarily alpha-methylnorepinephrine (MNE), which plays a crucial role in its antihypertensive effects. The main mechanisms through which methyldopa exerts its effects include:

  • Alpha-2 Adrenergic Agonism : Methyldopa acts as an agonist at central alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and reduced norepinephrine release from presynaptic neurons. This results in a net reduction in peripheral vascular resistance and blood pressure .
  • Inhibition of Aromatic L-Amino Acid Decarboxylase : The S-enantiomer of methyldopa inhibits this enzyme, which is responsible for converting L-DOPA to dopamine. This inhibition leads to decreased levels of catecholamines, contributing to its antihypertensive effects .
  • Monoamine Depletion : Methyldopa has been identified as a monoamine-depleting agent, reducing tissue concentrations of norepinephrine, serotonin, and dopamine .

Pharmacokinetics

Understanding the pharmacokinetic profile of methyldopa is essential for evaluating its biological activity:

  • Absorption : Methyldopa is incompletely absorbed from the gastrointestinal tract, with an average bioavailability of about 25%. Peak plasma concentrations are reached approximately 3 to 6 hours after oral administration .
  • Distribution : The drug is lipid-soluble and crosses the blood-brain barrier. The apparent volume of distribution ranges from 0.19 to 0.32 L/kg .
  • Metabolism : Methyldopa is extensively metabolized in the liver to form MNE and other metabolites. Its primary metabolite, alpha-methylnorepinephrine, is responsible for most of its pharmacological effects .
  • Elimination : The elimination half-life varies based on administration route; intravenous administration results in a hypotensive effect lasting about 10 to 16 hours .

Clinical Efficacy

Numerous studies have evaluated the efficacy of methyldopa in treating hypertension:

  • A meta-analysis involving twelve trials with a total of 595 patients demonstrated that methyldopa significantly lowers both systolic and diastolic blood pressure compared to placebo, with mean reductions of 13 mmHg (systolic) and 8 mmHg (diastolic) observed across various doses (500–2250 mg daily) .
  • In a double-blind study involving patients with benign essential hypertension, the average blood pressure was significantly reduced from 195/109 mmHg (placebo) to 157/90 mmHg with methyldopa treatment .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of methyldopa:

  • Hypertensive Patients Study : In a study involving 52 hypertensive patients treated with methyldopa, significant reductions in blood pressure were observed alongside improvements in overall cardiovascular health indicators .
  • Pheochromocytoma Management : Methyldopa has shown promise as an effective agent for managing hypertension associated with pheochromocytoma due to its ability to modulate catecholamine levels .

Summary Table of Key Findings

ParameterFindings
Primary Mechanism Alpha-2 adrenergic receptor agonism
Active Metabolite Alpha-methylnorepinephrine
Bioavailability ~25%
Peak Plasma Concentration 3–6 hours post-administration
Average Blood Pressure Reduction Systolic: 13 mmHg; Diastolic: 8 mmHg
Common Side Effects Sedation, dry mouth, dizziness

特性

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCSPKMFHVPWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970356
Record name (+/-)-Methyldopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-40-3, 555-30-6, 555-29-3
Record name (±)-Methyldopa
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyldopa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyldopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Tyrosine, 3-hydroxy-.alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-Methyldopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-α-methyl-DL-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-hydroxy-α-methyltyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLDOPA ANHYDROUS, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TD13T99R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-alpha-Methyl DOPA
Reactant of Route 2
D-alpha-Methyl DOPA
Reactant of Route 3
D-alpha-Methyl DOPA
Reactant of Route 4
D-alpha-Methyl DOPA
Reactant of Route 5
D-alpha-Methyl DOPA
Reactant of Route 6
Reactant of Route 6
D-alpha-Methyl DOPA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。